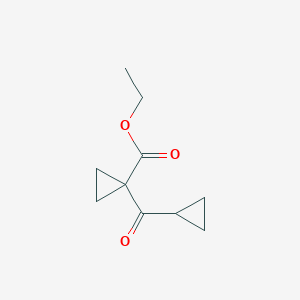

Ethyl1-(cyclopropanecarbonyl)cyclopropanecarboxylate

Description

Ethyl 1-(cyclopropanecarbonyl)cyclopropanecarboxylate is a bicyclic ester characterized by two fused cyclopropane rings. One cyclopropane ring is substituted with an ethoxycarbonyl group (-COOEt), while the adjacent ring is functionalized with a cyclopropanecarbonyl moiety (-CO-cyclopropane). This unique structure confers high steric strain and electronic complexity, making it a valuable intermediate in organic synthesis, particularly in the development of peptidomimetics, neuroprotective agents, and ligands for biological targets .

Properties

IUPAC Name |

ethyl 1-(cyclopropanecarbonyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-2-13-9(12)10(5-6-10)8(11)7-3-4-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISINOSOOXSSJOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C(=O)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501220840 | |

| Record name | Ethyl 1-(cyclopropylcarbonyl)cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501220840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343771-01-7 | |

| Record name | Ethyl 1-(cyclopropylcarbonyl)cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343771-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(cyclopropylcarbonyl)cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501220840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl1-(cyclopropanecarbonyl)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarbonyl chloride with ethyl cyclopropanecarboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:

Cyclopropanecarbonyl chloride+Ethyl cyclopropanecarboxylateBasethis compound

Industrial Production Methods

the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl1-(cyclopropanecarbonyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Cyclopropanecarboxylic acid derivatives.

Reduction: Cyclopropanol derivatives.

Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Building Block in Organic Chemistry:

Ethyl 1-(cyclopropanecarbonyl)cyclopropanecarboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique cyclopropane structure enables diverse reactions, including oxidation, reduction, and substitution reactions.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids | Potassium permanganate (KMnO₄), CrO₃ |

| Reduction | Converts carbonyl to alcohols | LiAlH₄, NaBH₄ |

| Substitution | Nucleophilic substitution at carbonyl carbon | Amines, alcohols under acidic/basic conditions |

Potential Biological Applications:

Research has indicated that ethyl 1-(cyclopropanecarbonyl)cyclopropanecarboxylate may exhibit biological activity through interactions with various enzymes and receptors. The compound's cyclopropane rings can potentially inhibit or modify enzyme activity, making it a candidate for further biological studies.

Pharmaceutical Development

Drug Development:

Due to its structural uniqueness, this compound is being explored for its potential use in drug development. Its ability to interact with biological targets may lead to the discovery of new therapeutic agents.

Case Study:

A study examined the compound's efficacy in inhibiting specific enzymes related to cancer progression. Results indicated promising inhibitory activity, warranting further investigation into its potential as an anticancer agent.

Industrial Applications

Specialty Chemicals:

Ethyl 1-(cyclopropanecarbonyl)cyclopropanecarboxylate is utilized in the production of specialty chemicals that require specific properties derived from its dual cyclopropane structure. These applications include the formulation of insecticides and acaricides due to the compound's effectiveness against various pests while maintaining low toxicity to non-target organisms .

| Application Type | Description |

|---|---|

| Insecticides | Effective against pests like mosquitoes and planthoppers |

| Acaricides | Targeting mites with minimal toxicity to fish and mammals |

Mechanism of Action

The mechanism of action of ethyl1-(cyclopropanecarbonyl)cyclopropanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s cyclopropane rings can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 1-Methylcyclopropanecarboxylate (C₇H₁₂O₂)

- Structure : A single cyclopropane ring substituted with a methyl group and an ethoxycarbonyl group.

- Molecular Weight : 128.17 g/mol .

- Applications : Primarily used as a building block in agrochemicals and fragrances due to its simplicity and stability. Lacks the bicyclic complexity of the target compound, limiting its utility in advanced medicinal chemistry .

Ethyl 1-Acetylcyclopropanecarboxylate (C₈H₁₂O₃)

- Structure : Features an acetyl group (-COCH₃) instead of the cyclopropanecarbonyl moiety.

- Molecular Weight : 156.18 g/mol .

- Reactivity : The acetyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitutions. Used in synthesizing heterocyclic compounds and amides .

Ethyl 1-(4-Hydroxyphenyl)cyclopropanecarboxylate (C₁₂H₁₄O₃)

Ethyl 1-(4-Nitrophenyl)cyclopropanecarboxylate (C₁₂H₁₃NO₄)

- Structure: Substituted with a nitro group (-NO₂) on the phenyl ring.

- Molecular Weight : 235.24 g/mol .

- Reactivity : The electron-withdrawing nitro group increases electrophilicity, favoring reactions like nucleophilic aromatic substitution. Used in dye and pharmaceutical intermediates .

Physicochemical Properties

Biological Activity

Ethyl 1-(cyclopropanecarbonyl)cyclopropanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features two cyclopropane rings and an ester functional group, which may contribute to its unique biological properties.

Biological Activity Overview

1. Antimicrobial Properties

Recent studies have indicated that compounds containing cyclopropane moieties exhibit significant antimicrobial activity. Ethyl 1-(cyclopropanecarbonyl)cyclopropanecarboxylate has been evaluated for its efficacy against various bacterial strains.

- Case Study : In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is critical in various chronic diseases.

- Mechanism of Action : Ethyl 1-(cyclopropanecarbonyl)cyclopropanecarboxylate appears to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, leading to a decrease in inflammatory responses .

- Research Findings : In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of ethyl 1-(cyclopropanecarbonyl)cyclopropanecarboxylate. Modifications to the cyclopropane rings or the ester group can enhance its efficacy.

| Modification | Effect on Activity |

|---|---|

| Substitution on Cyclopropane | Increased antimicrobial potency |

| Alteration of Ester Group | Enhanced anti-inflammatory effects |

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of ethyl 1-(cyclopropanecarbonyl)cyclopropanecarboxylate indicates good oral bioavailability and metabolic stability, making it a viable candidate for further development.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 1-(cyclopropanecarbonyl)cyclopropanecarboxylate to improve yield and purity?

- Methodological Approach :

- The synthesis typically involves cyclopropanation followed by acylation. Key steps include:

- Cyclopropane ring formation : Use transition-metal catalysts (e.g., rhodium or copper) for stereoselective cyclopropanation of α,β-unsaturated esters .

- Acylation : React the cyclopropane intermediate with cyclopropanecarbonyl chloride under basic conditions (e.g., DMAP or pyridine) to introduce the cyclopropanecarbonyl group .

- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometry (1.2:1 acyl chloride:cyclopropane intermediate) to minimize side reactions like ester hydrolysis .

Q. What analytical techniques are critical for characterizing ethyl 1-(cyclopropanecarbonyl)cyclopropanecarboxylate?

- Key Techniques :

- NMR Spectroscopy : Use H and C NMR to confirm the cyclopropane ring (characteristic δ 0.8–2.0 ppm protons) and ester/ketone carbonyl signals (δ 165–175 ppm) .

- Chromatography : Employ HPLC with a C18 column (acetonitrile/water gradient) to assess purity and resolve stereoisomers .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHO) and detects fragmentation patterns .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting point, solubility) of this compound?

- Resolution Strategy :

- Reproducibility Testing : Replicate synthesis and purification steps using standardized protocols (e.g., recrystallization in ethyl acetate/hexane) .

- Environmental Controls : Document humidity and temperature during measurements, as cyclopropane esters are sensitive to hydrolysis .

- Cross-Validation : Compare data with structurally similar compounds (e.g., methyl cyclopropanecarboxylate derivatives) to identify systematic errors .

Advanced Research Questions

Q. What strategies can resolve stereochemical challenges in synthesizing enantiopure ethyl 1-(cyclopropanecarbonyl)cyclopropanecarboxylate?

- Advanced Methods :

- Chiral Catalysts : Use enantioselective cyclopropanation catalysts (e.g., Ru(II)-Pheox complexes) to control stereochemistry during ring formation .

- Chiral Chromatography : Separate enantiomers using a Chiralpak IA column with hexane/isopropanol mobile phase .

- X-ray Crystallography : Confirm absolute configuration by co-crystallizing the compound with a chiral derivatizing agent .

Q. How can computational modeling predict the reactivity of ethyl 1-(cyclopropanecarbonyl)cyclopropanecarboxylate in novel reactions?

- Computational Workflow :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to analyze ring strain (cyclopropane: ~27 kcal/mol) and electron density at carbonyl groups .

- Transition-State Analysis : Simulate nucleophilic acyl substitution reactions to predict regioselectivity (e.g., ketone vs. ester reactivity) .

- MD Simulations : Study solvent effects on reaction pathways using explicit solvent models (e.g., water or DMSO) .

Q. What experimental approaches can elucidate the biological activity of this compound in medicinal chemistry?

- Biological Screening :

- Target Identification : Screen against kinase or protease libraries using fluorescence-based assays .

- SAR Studies : Synthesize analogs (e.g., replacing cyclopropanecarbonyl with acetyl or benzoyl groups) to assess pharmacophore requirements .

- Metabolic Stability : Evaluate in vitro liver microsomal stability (CYP450 enzymes) to identify metabolic hotspots (e.g., ester hydrolysis) .

Q. How can researchers investigate the compound’s stability under varying storage conditions?

- Stability Protocol :

- Forced Degradation : Expose the compound to heat (40°C), light (UV irradiation), and humidity (75% RH) for 14 days .

- Analytical Monitoring : Track degradation products via LC-MS (e.g., cyclopropanecarboxylic acid from ester hydrolysis) .

- Stabilizers : Test antioxidants (e.g., BHT) or desiccants in formulation studies .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s reactivity in nucleophilic acyl substitution?

- Root Cause Analysis :

- Steric Effects : The cyclopropane ring may hinder nucleophile access to the carbonyl. Compare reaction rates with linear esters (e.g., ethyl acetate) .

- Electronic Effects : Electron-withdrawing cyclopropane groups could activate the carbonyl. Use Hammett σ constants to quantify electronic contributions .

- Experimental Reproducibility : Ensure consistent anhydrous conditions, as trace water accelerates hydrolysis .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | CHO | |

| Key H NMR Signals | δ 1.2–1.5 (cyclopropane), δ 4.2 (ester) | |

| Common Degradation Pathway | Ester hydrolysis → cyclopropanecarboxylic acid |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.